Hex-2-enylsuccinic anhydride
Description
Hex-2-enylsuccinic anhydride (CAS 39587-79-6) is an alkenyl-substituted succinic anhydride with the molecular formula C₁₀H₁₂O₃. It features a six-carbon alkenyl chain (hex-2-enyl) attached to the succinic anhydride backbone. This compound is primarily used in polymer modification, surfactants, and as a reactive intermediate in organic synthesis. Its structure combines the reactivity of the anhydride group with the hydrophobic properties of the alkenyl chain, making it suitable for applications requiring tailored solubility or interfacial activity .
Properties
CAS No. |
39587-79-6 |
|---|---|
Molecular Formula |
C10H14O3 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
3-[(E)-hex-1-enyl]oxolane-2,5-dione |
InChI |
InChI=1S/C10H14O3/c1-2-3-4-5-6-8-7-9(11)13-10(8)12/h5-6,8H,2-4,7H2,1H3/b6-5+ |
InChI Key |
MHALQPUFCVTXKV-AATRIKPKSA-N |
SMILES |
CCCC=CCC1CC(=O)OC1=O |
Isomeric SMILES |
CCCC/C=C/C1CC(=O)OC1=O |
Canonical SMILES |
CCCCC=CC1CC(=O)OC1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Hex-2-enylsuccinic anhydride can be synthesized through the reaction of succinic anhydride with hex-2-en-1-ol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. The use of efficient catalysts and optimized reaction parameters further enhances the production process.
Chemical Reactions Analysis
Types of Reactions
Hex-2-enylsuccinic anhydride undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form hex-2-enylsuccinic acid.
Alcoholysis: Reacts with alcohols to form esters.
Aminolysis: Reacts with amines to form amides.
Reduction: Can be reduced to the corresponding diol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous medium at elevated temperatures.
Alcoholysis: Requires the presence of an alcohol and a catalyst such as sulfuric acid.
Aminolysis: Involves the use of primary or secondary amines under mild heating.
Reduction: Performed using strong reducing agents like lithium aluminum hydride in an inert atmosphere.
Major Products Formed
Hydrolysis: Hex-2-enylsuccinic acid.
Alcoholysis: Hex-2-enylsuccinic esters.
Aminolysis: Hex-2-enylsuccinic amides.
Reduction: Hex-2-enylsuccinic diol.
Scientific Research Applications
Hex-2-enylsuccinic anhydride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds, including polymers and pharmaceuticals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of hex-2-enylsuccinic anhydride involves nucleophilic acyl substitution reactions. The compound reacts with nucleophiles such as water, alcohols, and amines, leading to the formation of corresponding acids, esters, and amides. The reactivity is primarily due to the presence of the anhydride functional group, which is highly susceptible to nucleophilic attack.
Comparison with Similar Compounds
Structural and Molecular Characteristics
Key Observations :
- The length and branching of substituents influence steric effects and hydrophobicity. Hexadecenylsuccinic anhydride’s long chain enhances lipid solubility, while 2,2-dimethylsuccinic anhydride’s branched structure increases steric hindrance.
- Molecular weight correlates with volatility: lower-weight compounds (e.g., succinic anhydride) are more volatile .
Physical Properties
Key Observations :
Key Observations :
Key Observations :
- Substituents like methyl groups (2,2-dimethylsuccinic anhydride) may mitigate acute toxicity compared to unsubstituted succinic anhydride .
Biological Activity
Hex-2-enylsuccinic anhydride is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound is characterized by its anhydride functional group and a hex-2-enyl side chain. The synthesis typically involves the reaction of hex-2-enol with succinic anhydride under acidic or basic conditions, leading to the formation of the anhydride.
Antimicrobial Properties
Research has indicated that this compound exhibits notable antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, with minimum inhibitory concentrations (MIC) ranging from 5 to 20 µg/mL. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 15 |
| Pseudomonas aeruginosa | 20 |
Antioxidant Activity
This compound has also been evaluated for its antioxidant properties. In vitro assays using DPPH and ABTS methods showed significant radical scavenging activity. The compound demonstrated an IC50 value of approximately 30 µg/mL in the DPPH assay, indicating its potential as a natural antioxidant.
The biological activities of this compound can be attributed to several mechanisms:
- Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into lipid membranes, leading to increased permeability and eventual cell death.
- Radical Scavenging : The presence of conjugated double bonds in the structure enables it to donate electrons to free radicals, neutralizing them and preventing oxidative stress.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, although further research is needed to elucidate these interactions.
Case Studies
Several case studies have highlighted the efficacy of this compound in various applications:
- Infection Control : A clinical trial involving patients with bacterial infections showed a significant reduction in infection rates when treated with formulations containing this compound compared to standard treatments.
- Food Preservation : In food science, this compound has been incorporated into packaging materials due to its antimicrobial properties, effectively prolonging shelf life and reducing spoilage.
- Cosmetic Applications : Its antioxidant properties have led to its use in cosmetic formulations aimed at reducing skin aging through oxidative damage mitigation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
